

experimental guide for E3 Ligase Ligand-linker Conjugate 109 conjugation

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Compound of Interest

Compound Name: *E3 Ligase Ligand-linker Conjugate 109*
Cat. No.: *B12374436*

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Application Notes and Protocols: E3 Ligase Ligand-linker Conjugate 109

For Researchers, Scientists, and Drug Development Professionals

Introduction

E3 Ligase Ligand-linker Conjugate 109 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of small molecules designed to selectively eliminate target proteins from cells. This conjugate incorporates a ligand that recruits an E3 ubiquitin ligase and a linker with a reactive moiety for conjugation to a target protein ligand. By covalently attaching this conjugate to a ligand for a protein of interest (POI), a heterobifunctional PROTAC is formed. This PROTAC then facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[1][2][3]}

These application notes provide a comprehensive guide for the conjugation of **E3 Ligase Ligand-linker Conjugate 109** to a target protein or a ligand bearing a suitable functional group. It includes detailed experimental protocols, data presentation guidelines, and diagrams of relevant signaling pathways and workflows.

Product Information

Property	Value	Reference
Product Name	E3 Ligase Ligand-linker Conjugate 109	
CAS Number	2911613-55-1	[4]
Molecular Formula	C23H29N3O4	[4][5]
Molecular Weight	411.49 g/mol	[4][5]
Primary Application	Synthesis of PROTAC SOS1 degrader	[5]
Storage	Store at -20°C. Avoid multiple freeze-thaw cycles.	[6]

Experimental Protocols

This section provides a detailed protocol for the conjugation of **E3 Ligase Ligand-linker Conjugate 109** to a target protein containing an available amine group, a common strategy for bioconjugation.[7][8] This method utilizes a reductive amination reaction, a robust and specific method for forming a stable carbon-nitrogen bond.

Protocol 1: Conjugation of E3 Ligase Ligand-linker Conjugate 109 to a Target Protein via Reductive Amination

This protocol is designed for a target protein with accessible lysine residues.

Materials:

- **E3 Ligase Ligand-linker Conjugate 109**
- Target Protein (in a suitable buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
- Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (STAB)
- Dimethyl sulfoxide (DMSO)

- Reaction Buffer: 100 mM HEPES, 150 mM NaCl, pH 7.4
- Quenching Buffer: 1 M Tris-HCl, pH 7.4
- Desalting columns or dialysis cassettes
- Bradford assay reagent or other protein quantification method
- SDS-PAGE gels and reagents
- Mass spectrometer (for conjugate analysis)

Procedure:

- Preparation of Reagents:
 - Dissolve **E3 Ligase Ligand-linker Conjugate 109** in DMSO to prepare a 10 mM stock solution.
 - Prepare a 1 M stock solution of the reducing agent (NaCNBH₃ or STAB) in the Reaction Buffer. Caution: Handle cyanoborohydride with care in a well-ventilated fume hood.
 - Ensure the target protein is in an amine-free buffer (e.g., PBS or HEPES). If necessary, perform a buffer exchange using a desalting column or dialysis.
- Reaction Setup:
 - In a microcentrifuge tube, combine the target protein (e.g., at a final concentration of 1-5 mg/mL) and the Reaction Buffer.
 - Add the **E3 Ligase Ligand-linker Conjugate 109** stock solution to the protein solution. The molar ratio of the conjugate to the protein should be optimized, but a starting point of 10:1 to 20:1 is recommended.
 - Gently mix the solution by pipetting.
- Initiation of Conjugation:

- Add the reducing agent to the reaction mixture. A final concentration of 20-50 mM is typically effective.
- Incubate the reaction at room temperature or 4°C with gentle shaking for 2-24 hours. The optimal reaction time and temperature should be determined empirically.
- Quenching the Reaction:
 - Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. This will react with any unreacted aldehyde groups on the conjugate.
 - Incubate for 30 minutes at room temperature.
- Purification of the Conjugate:
 - Remove excess, unreacted **E3 Ligase Ligand-linker Conjugate 109** and reducing agent by using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
- Characterization of the Conjugate:
 - Protein Concentration: Determine the protein concentration of the purified conjugate using a Bradford assay or a similar method.
 - Degree of Labeling (DOL): The DOL, which is the average number of conjugate molecules per protein, can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the unconjugated and conjugated protein.
 - Purity and Integrity: Analyze the purity and integrity of the conjugate by SDS-PAGE. The conjugated protein should exhibit a higher molecular weight compared to the unconjugated protein.

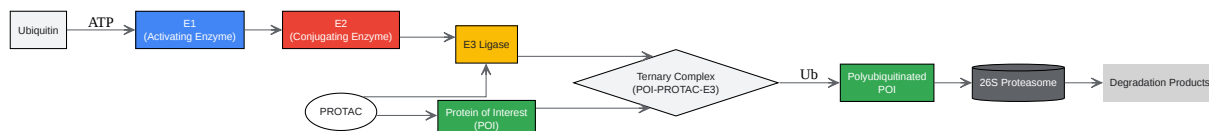
Data Presentation:

Parameter	Unconjugated Protein	Conjugated Protein
Concentration (mg/mL)	[Value]	[Value]
Molecular Weight (Da)	[Value]	[Value]
Degree of Labeling (DOL)	N/A	[Value]
Purity (by SDS-PAGE)	>95%	>95%

Signaling Pathway and Experimental Workflow Diagrams

Ubiquitin-Proteasome System (UPS) Pathway

The following diagram illustrates the general mechanism of the Ubiquitin-Proteasome System, which is hijacked by PROTACs.

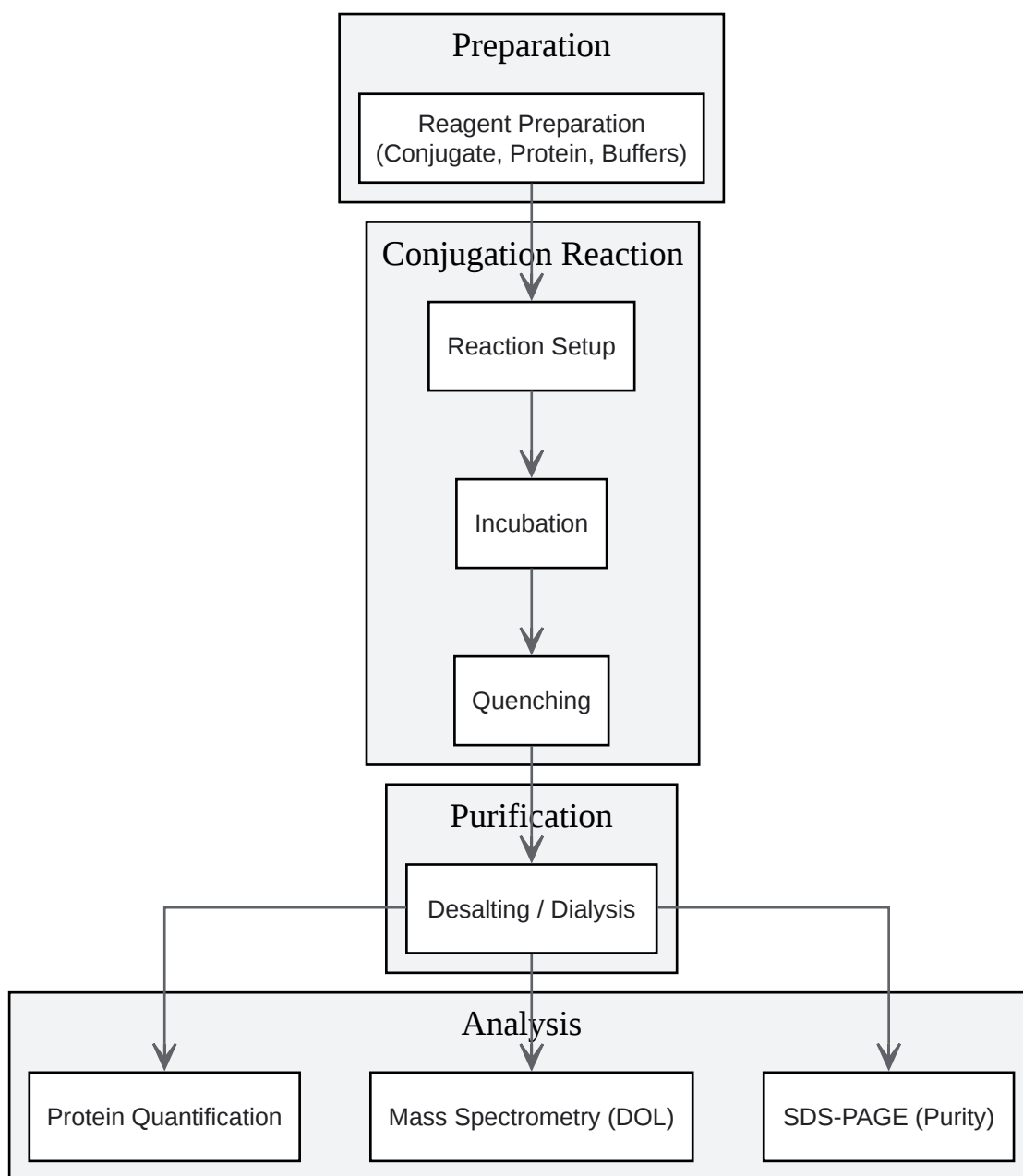


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Caption: The Ubiquitin-Proteasome System (UPS) pathway hijacked by a PROTAC.

Experimental Workflow for Conjugation and Analysis

This diagram outlines the key steps in the conjugation of **E3 Ligase Ligand-linker Conjugate 109** and the subsequent analysis of the resulting conjugate.



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Caption: Workflow for the conjugation and analysis of **E3 Ligase Ligand-linker Conjugate** 109.

E3 Ligases in Signaling Pathways

E3 ubiquitin ligases are critical regulators of numerous cellular signaling pathways by targeting specific proteins for degradation.[9][10] Understanding the involvement of E3 ligases in these

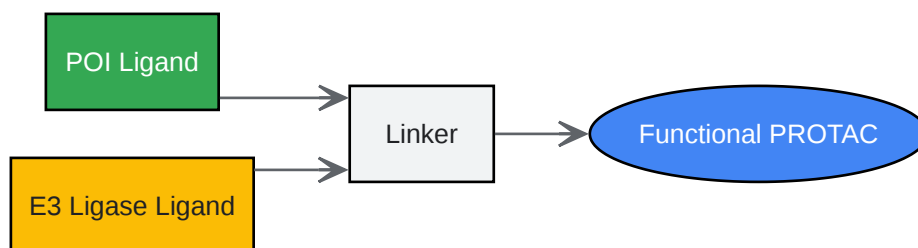
pathways is crucial for the rational design of PROTACs. For instance, different E3 ligases are implicated in various cancer types and other diseases.[9][10] The choice of the E3 ligase ligand in a PROTAC can influence its tissue distribution, substrate specificity, and potential off-target effects.

Commonly recruited E3 ligases in PROTAC development include Cereblon (CRBN), Von Hippel-Lindau (VHL), MDM2, and IAPs.[2][3] These ligases are involved in key signaling pathways such as:

- Wnt/ β -catenin signaling: E3 ligases regulate the stability of β -catenin, a key transcriptional coactivator in this pathway.[10][11]
- TGF- β signaling: E3 ligases, such as Smurfs, control the levels of Smad proteins, the intracellular mediators of TGF- β signaling.[12]
- NF- κ B signaling: E3 ligases are essential for the activation and termination of the NF- κ B pathway, which is central to inflammation and immunity.[13]
- Cell Cycle Control: The anaphase-promoting complex (APC/C) is a large E3 ubiquitin ligase that targets key cell cycle proteins for degradation, ensuring orderly progression through mitosis.[13]

Logical Relationship of PROTAC Components

The following diagram illustrates the logical relationship between the components of a functional PROTAC.



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Caption: The core components of a Proteolysis Targeting Chimera (PROTAC).

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